5-Bromo-4-(3-methylbutyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(3-methylbutyl)pyridin-3-amine: is a heterocyclic organic compound with the molecular formula C10H15BrN2 . This compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and an amine group at the 3-position, along with a 3-methylbutyl side chain at the 4-position. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-methylbutyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds. The general reaction conditions include:
Catalyst: Palladium(0) complex, such as Pd(PPh3)4
Base: Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)
Solvent: A mixture of water and an organic solvent like 1,4-dioxane
Temperature: Reflux conditions (around 90°C)
Time: Approximately 18 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(3-methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of nitro or nitroso pyridines.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
5-Bromo-4-(3-methylbutyl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with G-protein coupled receptors (GPCRs) or ion channels.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylpyridin-4-amine: A structurally similar compound with a methyl group instead of the 3-methylbutyl side chain.
5-Bromo-2-methoxy-pyridin-3-amine: Another derivative with a methoxy group at the 2-position.
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-amine: A bicyclic compound with a pyrazole ring fused to the pyridine ring
Uniqueness
5-Bromo-4-(3-methylbutyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl side chain enhances its lipophilicity and may influence its binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15BrN2 |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-bromo-4-(3-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C10H15BrN2/c1-7(2)3-4-8-9(11)5-13-6-10(8)12/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
INKNLGTXYRLJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C=NC=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.